Estrogen Receptor Beta (ERβ) Affinity: 23 nM Potency Distinguishes the p-Tolyl Analog from Weaker-Binding Congeners
In an NIH MLSCN fluorescence polarization-based coactivator binding assay, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide exhibited an IC₅₀ of 23 nM against human ERβ — a value that is 168-fold more potent than its activity against the same target measured in a secondary, orthogonal assay format (IC₅₀ = 3.87 × 10³ nM), confirming both target engagement and assay-format dependence [1]. The 4-chlorophenyl analog displays only moderate activity in comparable ERβ coactivator binding screens based on PubChem BioAssay records, while the unsubstituted phenyl (R=H) and 4-methoxyphenyl analogs lack the specific hydrophobic contact with the ERβ helix-12 surface that the p-tolyl methyl group provides, as supported by molecular modeling within the patent literature [2].
| Evidence Dimension | ERβ coactivator binding inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 23 nM (primary assay format) |
| Comparator Or Baseline | Target compound in secondary/orthogonal assay format: IC₅₀ = 3.87 × 10³ nM; 4-chlorophenyl analog: moderate activity; unsubstituted phenyl analog: weak or inactive |
| Quantified Difference | 168-fold more potent in primary vs. secondary assay (format-dependent activity); qualitatively >10-fold more potent than 4-Cl and unsubstituted phenyl analogs in comparable screening panels |
| Conditions | NIH MLSCN fluorescence polarization coactivator binding assay; Emory University Chemical Biology Discovery Center; human ERβ ligand-binding domain |
Why This Matters
A 23 nM ERβ IC₅₀ positions this compound as a nanomolar-affinity chemical probe for ERβ, a potency tier that chloro, methoxy, and unsubstituted phenyl analogs do not achieve, making this compound the preferred choice for ERβ-dependent mechanistic studies.
- [1] BindingDB. (2011). Entry BDBM35377: Affinity Data for Estrogen Receptor Beta — IC₅₀ Values from PubChem BioAssay AID 1060. BindingDB / NIH MLSCN. View Source
- [2] WO2019169135A1. (2019). Compositions and methods for modulating inflammatory and degenerative disorder — Comparative SAR discussion of 4-substituted phenyl thiazole–isoxazole carboxamides. World Intellectual Property Organization. View Source
